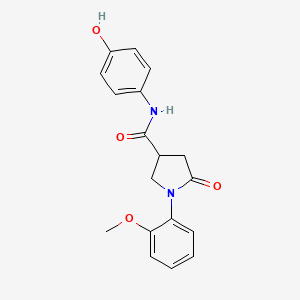![molecular formula C16H17N5O2 B14938004 N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14938004.png)
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that features an imidazole ring, an oxadiazole ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The imidazole and oxadiazole intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological processes and molecular interactions.
Mécanisme D'action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-triazol-5-yl)propanamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the presence of both imidazole and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H17N5O2 |
|---|---|
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H17N5O2/c22-14(18-9-8-13-10-17-11-19-13)6-7-15-20-16(21-23-15)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,19)(H,18,22) |
Clé InChI |
BIMLSEBMOLQEGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCCC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14937928.png)
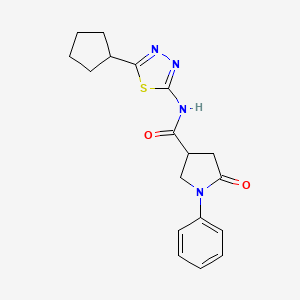
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937932.png)

![N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B14937938.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B14937941.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937957.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14937965.png)
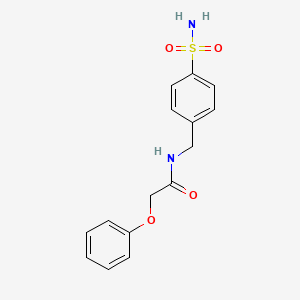
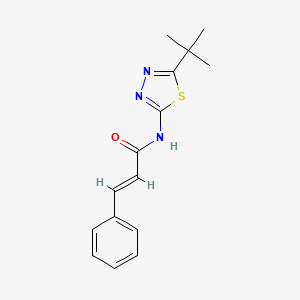
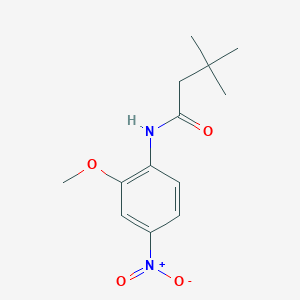
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)

